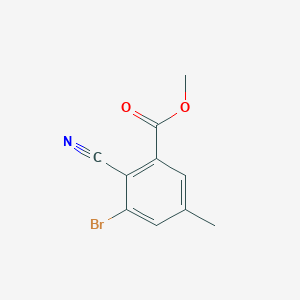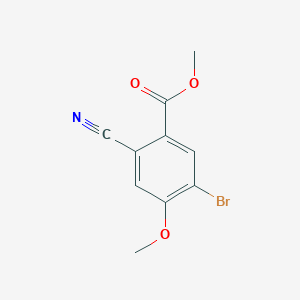
Ethyl 6-bromo-3-cyano-2-methylbenzoate
Overview
Description
Ethyl 6-bromo-3-cyano-2-methylbenzoate is an organic compound with a molecular formula of C9H9BrNO2. It is a colorless solid that is soluble in organic solvents. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other chemicals. It is also used as an intermediate in the synthesis of various dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 6-bromo-3-cyano-2-methylbenzoate is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of certain drugs. Additionally, it is believed to act as a stabilizer of certain compounds, such as those involved in the synthesis of certain pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 6-bromo-3-cyano-2-methylbenzoate are not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as those involved in the metabolism of certain drugs. Additionally, it is believed to act as a stabilizer of certain compounds, such as those involved in the synthesis of certain pharmaceuticals.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 6-bromo-3-cyano-2-methylbenzoate in laboratory experiments include its low cost, its availability in different forms, and its relatively low toxicity. Additionally, it is relatively easy to handle and store. The major limitation of using ethyl 6-bromo-3-cyano-2-methylbenzoate in laboratory experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
For research on ethyl 6-bromo-3-cyano-2-methylbenzoate include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential uses in the synthesis of various pharmaceuticals and other chemicals. Additionally, research should be conducted into the development of new and improved synthesis methods for this compound. Finally, research should be conducted into the potential toxicity and environmental impacts of ethyl 6-bromo-3-cyano-2-methylbenzoate.
Scientific Research Applications
Ethyl 6-bromo-3-cyano-2-methylbenzoate has been used in a variety of scientific research applications. It has been used as a substrate for the synthesis of various pharmaceuticals and other chemicals. It has also been used in the synthesis of various dyes and pigments. Additionally, it has been used as a reagent in the synthesis of various compounds, such as quinoline and quinazoline derivatives.
properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)10-7(2)8(6-13)4-5-9(10)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXWUVQEGGGPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-bromo-3-cyano-2-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(6-chloropyridin-3-yl)methyl]cyclobutanamine](/img/structure/B1414101.png)










